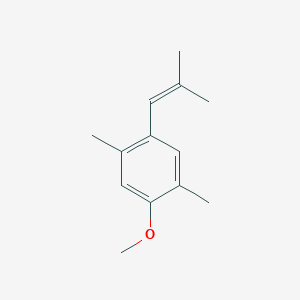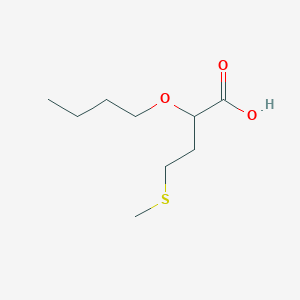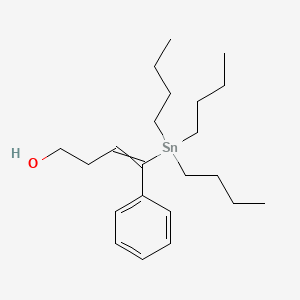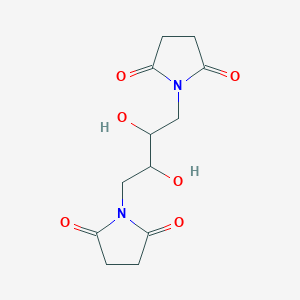![molecular formula C8H11ClFN B12539622 [3-(Fluoromethyl)phenyl]methanamine;hydrochloride CAS No. 655250-95-6](/img/structure/B12539622.png)
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a fluoromethyl group attached to the phenyl ring and a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Fluoromethyl)phenyl]methanamine typically involves the introduction of a fluoromethyl group to a phenylmethanamine precursor. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride may involve large-scale batch reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanamine: Similar structure but with three fluorine atoms instead of one.
[3-(Chloromethyl)phenyl]methanamine: Contains a chloromethyl group instead of a fluoromethyl group.
[3-(Bromomethyl)phenyl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in [3-(Fluoromethyl)phenyl]methanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and potential for specific biological interactions. This makes it distinct from its analogs with different halogen substituents.
Eigenschaften
CAS-Nummer |
655250-95-6 |
|---|---|
Molekularformel |
C8H11ClFN |
Molekulargewicht |
175.63 g/mol |
IUPAC-Name |
[3-(fluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
InChI-Schlüssel |
PEGIGLHCFXOCAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CF)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


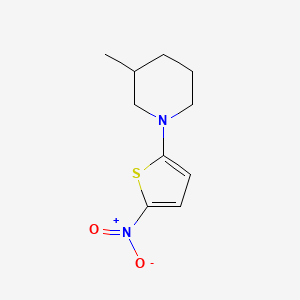




![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
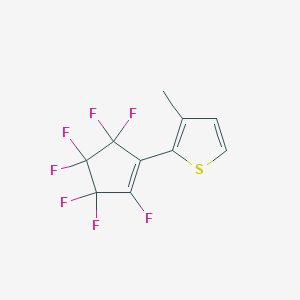
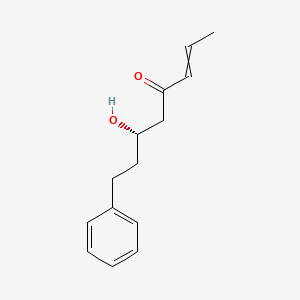
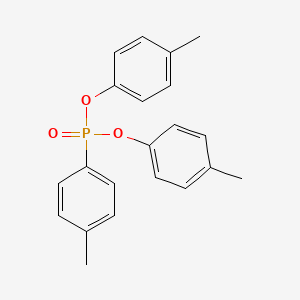
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
